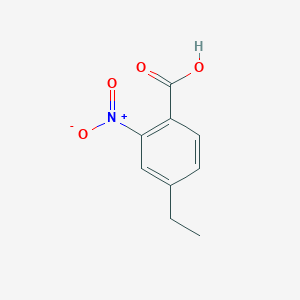

4-Ethyl-2-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNVPWUYDDMTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Strategies

Direct Synthetic Routes to 4-Ethyl-2-nitrobenzoic Acid (Acknowledging limited direct literature)

Direct synthetic pathways to this compound are not prominently reported in peer-reviewed journals. The synthesis of this specific isomer presents challenges due to the directing effects of the substituents on the benzene (B151609) ring. The ethyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This conflicting directing influence complicates the selective nitration of a 4-ethylbenzoic acid precursor to achieve the desired 2-nitro isomer in high yield. Any direct nitration would likely result in a mixture of isomers, necessitating complex purification procedures.

Synthesis of Closely Related Nitrobenzoic Acid Esters and Isomers

To understand potential synthetic routes for this compound, it is instructive to examine the synthesis of closely related nitrobenzoic acid esters and isomers. These methods provide a foundational understanding of the reaction mechanisms and conditions that could be adapted for the target molecule.

Esterification of Nitrobenzoic Acids (e.g., 4-Nitrobenzoic Acid to Ethyl 4-Nitrobenzoate)

The esterification of nitrobenzoic acids is a common and well-documented reaction. For instance, the synthesis of ethyl 4-nitrobenzoate (B1230335) from 4-nitrobenzoic acid and ethanol (B145695) is a standard laboratory procedure. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction. scirp.org

Several methods have been developed to improve the efficiency and environmental footprint of this esterification. Catalysts such as ammonium (B1175870) hydrogen sulfate (B86663) have been used, though they are not commercially widespread. scirp.org More advanced catalysts include polyfluoroalkanesulfonic acids and silicon tetrachloride, which have been shown to produce ethyl 4-nitrobenzoate in yields ranging from 75% to 98%. scirp.org

The reaction conditions for the synthesis of ethyl 4-nitrobenzoate can be summarized as follows:

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Nitrobenzoic acid, Ethanol | Sulfuric Acid | - | Reflux | High |

| 4-Nitrobenzoic acid, Ethanol | Ammonium Hydrogen Sulfate | - | 80 | 95.5 |

| 4-Nitrobenzoic acid, Ethanol | Polyfluoroalkanesulfonic Acid | Toluene (B28343) | - | 94.4 |

| 4-Nitrobenzoic acid, Ethanol | Tetrafluoroethanesulfonic Acid | Toluene | - | 88.3 |

| 4-Nitrobenzoic acid, Ethanol | Zeolite (H-CL, H-MOR, etc.) | - | 80 | 55-67 |

This table presents data from multiple sources for the synthesis of ethyl 4-nitrobenzoate, a related compound, to illustrate common esterification conditions.

Multi-step Syntheses from Aromatic Precursors (e.g., from Ethylbenzene (B125841) for Nitrobenzoic Acids)

A plausible multi-step synthetic route to nitrobenzoic acids can start from readily available aromatic precursors like ethylbenzene. For example, the synthesis of 2- and 4-nitrobenzoic acids can be achieved from ethylbenzene through a series of reactions. google.com This process avoids the problematic direct nitration of benzoic acid, which predominantly yields the 3-nitro isomer. google.com

A general sequence could involve:

Friedel-Crafts acylation of ethylbenzene: This would introduce an acetyl group, leading to a mixture of ethylacetophenone isomers.

Separation of the desired isomer: The para-isomer (4-ethylacetophenone) would be the precursor to 4-ethylbenzoic acid derivatives.

Nitration of the substituted acetophenone: Nitration at this stage, followed by oxidation of the acetyl group, could be a viable route.

Oxidation of the acetyl group to a carboxylic acid: This final step would yield the desired nitrobenzoic acid.

For instance, 4-nitroacetophenone can be oxidized to 4-nitrobenzoic acid by refluxing with aqueous nitric acid in the presence of a catalyst like ammonium metavanadate. google.com

Nitration Strategies for Substituted Benzoic Acids

The nitration of substituted benzoic acids is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the electronic effects of the existing substituents. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, an alkyl group like ethyl is an activating, ortho-, para-directing group.

In the case of 4-ethylbenzoic acid, the positions ortho to the ethyl group are 3 and 5, and the positions meta to the carboxylic acid are also 3 and 5. Therefore, nitration would be expected to occur primarily at the 3- and 5-positions. To achieve nitration at the 2-position, a more complex synthetic strategy would be required, potentially involving blocking groups or starting from a precursor where the directing effects favor the desired substitution pattern.

Formation of Halogenated Nitrobenzoic Acid Derivatives (e.g., Ethyl 2,3-Dichloro-4-nitrobenzoate)

The synthesis of halogenated nitrobenzoic acid derivatives provides further insight into the modification of the benzene ring. For example, the synthesis of 4-Chloro-2-nitrobenzoic acid from 4-Chlorobenzoic acid involves nitration. In this case, the chloro group is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration of 4-chlorobenzoic acid would likely lead to a mixture of isomers, from which the desired 4-chloro-2-nitrobenzoic acid would need to be separated.

Modern Synthetic Techniques and Sustainable Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These techniques often involve the use of novel catalysts, alternative energy sources, and greener reaction media.

In the context of nitrobenzoic acid ester synthesis, several modern approaches have been explored for the preparation of ethyl 4-nitrobenzoate. These include the use of:

Ultradispersed natural zeolite catalysts: Hydrogen forms of natural zeolites (H-CL, H-MOR, H-HEU-M, H-PHI) with ultradispersed crystallites have been employed as catalysts for the esterification of 4-nitrobenzoic acid. scirp.org

Ultrasound irradiation: The use of ultrasound (e.g., 37 kHz) can enhance the rate of esterification, providing a more energy-efficient alternative to conventional heating. scirp.org

Microwave irradiation: Microwave-assisted synthesis (e.g., 2450 MHz) has also been shown to be an effective method for the rapid and efficient synthesis of ethyl 4-nitrobenzoate. scirp.org

These methods are considered more environmentally friendly as they can reduce reaction times, energy consumption, and the need for hazardous catalysts and solvents. scirp.org

Microwave-Assisted Synthesis (e.g., for Ethyl 4-Nitrobenzoate and Derivatives)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields. researchgate.net

In the context of nitrobenzoic acid derivatives, microwave irradiation has been successfully applied to the esterification of 4-nitrobenzoic acid with ethanol to produce ethyl 4-nitrobenzoate. scirp.org Studies have shown that irradiating the reaction mixture with microwaves (2450 MHz, 300 W) for 2 hours can effectively drive the synthesis. scirp.orgresearchgate.net This method is noted for being simple and environmentally friendly. scirp.org Further research has demonstrated that combining microwave heating with ultradispersed zeolite catalysts can create a synergistic effect, boosting the conversion of 4-nitrobenzoic acid to as high as 70%, with a corresponding ester yield of 67%. scirp.orgresearchgate.net

The utility of microwave synthesis extends to more complex derivatives. For instance, 4-nitro ethyl benzoate (B1203000) serves as a starting material for the microwave-assisted synthesis of novel 2-azetidinone derivatives, highlighting the versatility of this high-speed, environmentally benign method. ijpsr.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis Time

| Compound | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Benzoic acid | 30 min | 10 min | |

| Benzocaine (B179285) (from ethyl p-nitrobenzoate) | 1 hr | 15 min |

Ultrasound-Mediated Reactions (e.g., for Ethyl 4-Nitrobenzoate)

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique can promote faster reactions and improve yields under milder conditions. nih.gov

The esterification of 4-nitrobenzoic acid to ethyl 4-nitrobenzoate has been effectively conducted using ultrasound irradiation (37 kHz, 330 W) for 2 hours. scirp.orgscirp.org Similar to microwave-assisted methods, the combination of ultrasound with ultradispersed natural zeolite catalysts demonstrates a significant synergistic effect. scirp.org This dual approach has been shown to increase the activity of the catalysts, achieving a conversion of 4-nitrobenzoic acid and a yield of ethyl 4-nitrobenzoate up to 70% and 67%, respectively. scirp.orgresearchgate.net The use of ultrasound in conjunction with heterogeneous catalysts is recognized as a powerful and green strategy in chemical synthesis. nih.gov

Continuous Flow Synthesis Methodologies (General considerations for nitrobenzoic acids)

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and simplified scalability. nih.govyoutube.com

This technology has been successfully applied to reactions involving nitrobenzoic acids. For example, the reaction of p-nitrobenzoic acid with diphenyldiazomethane has been transferred from batch to a continuous flow reactor, achieving up to 95% conversion in just 11 minutes. nih.gov Another study demonstrated a two-step continuous flow synthesis of benzocaine starting from p-nitrobenzoic acid, which involved reduction and esterification. scispace.com This optimized process achieved high conversion (>99%) and selectivity (>99%) with residence times as short as 12 seconds, showcasing the significant potential of flow systems to improve productivity. scispace.com

Furthermore, patents describe continuous oxidation processes for preparing various substituted benzoic acids, including nitro-substituted variants, from the corresponding toluenes using dilute nitric acid in continuous process reactor systems. google.comgoogle.com These methods are presented as non-hazardous and improved alternatives to conventional batch processes, offering better process control. google.com

Catalytic Synthesis Approaches (e.g., Zeolite Catalysts for Esterification)

The use of solid acid catalysts, particularly zeolites, has become a cornerstone of green chemistry, especially in esterification reactions. mdpi.com Zeolites are favored over traditional homogeneous acid catalysts like sulfuric acid due to their reusability, non-corrosive nature, and the ease of product isolation and purification. mdpi.com

In the esterification of 4-nitrobenzoic acid with ethanol, hydrogen forms of various natural zeolites, such as H-CL, H-MOR, H-HEU-M, and H-PHI, have proven effective. scirp.orgresearchgate.net Research has revealed a notable size effect, where catalysts with ultradispersed crystallites (290–480 nm) exhibit higher activity than those with micrometric particles. scirp.org Among the tested catalysts, H-MOR and H-HEU-M were identified as the most efficient, particularly when their use was combined with microwave or ultrasound irradiation. scirp.orgresearchgate.net Other studies on the esterification of benzoic acid have also highlighted the effectiveness of zeolite-supported tungsten oxide catalysts. researchgate.net

The choice of zeolite can be critical. For instance, in the gas-phase esterification of lactic acid, Y-zeolites and mordenite (B1173385) with varying Si/Al ratios showed different activities, with a 10 wt. % WO3-loaded Y-zeolite being the most promising. researchgate.net Similarly, in the synthesis of hydroxybenzophenones from phenol (B47542) and benzoic acid, H-beta zeolites showed superior performance compared to H-Y zeolites. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement for Nitrobenzoic Acid Syntheses

Systematic optimization of reaction parameters is crucial for maximizing product yield and purity. This involves adjusting variables such as temperature, reaction time, catalyst type and loading, and reagent stoichiometry.

A clear example of such optimization is the conversion of 2-chloro-5-nitrobenzoic acid to 2-hydroxy-5-nitrobenzoic acid. researchgate.net In this study, various alkaline conditions were tested, with aqueous potassium hydroxide (B78521) (KOH) providing a significantly higher conversion (98.9%) compared to sodium hydroxide (NaOH) (79.6%) or sodium carbonate. researchgate.net

Table 2: Optimization of Alkaline Conditions for Hydrolysis of 2-chloro-5-nitrobenzoic acid

| Base Used | Conversion (%) | Reference |

|---|---|---|

| Sodium Carbonate | Incomplete | researchgate.net |

| NaOH | 79.6 | researchgate.net |

| KOH | 98.9 | researchgate.net |

In catalytic systems, optimization can involve screening different catalysts, ligands, and bases. For the copper-catalyzed decarboxylative arylation of benzoxazole (B165842) with 2-nitrobenzoic acid, reaction conditions were refined by testing various copper sources, silver co-oxidants, and bases to achieve a 55% yield. rsc.org In another case, the asymmetric Staudinger–aza-Wittig reaction was optimized by identifying 2-nitrobenzoic acid as the ideal catalyst and adding molecular sieves as a water scavenger, which improved enantioselectivity from 86% to 90% ee with a near-quantitative yield. escholarship.org Temperature is also a key parameter; for the Bartoli indole (B1671886) synthesis on a solid support using (4-chloro-3-nitrophenyl)carboxymethyl-polystyrene, the optimal temperature was found to be between -20 and 0 °C. beilstein-journals.org

Purification and Isolation Methodologies for Substituted Nitrobenzoic Acid Compounds

Effective purification and isolation are critical steps to obtain high-purity substituted nitrobenzoic acids. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.

For mixtures of isomers, such as ortho-, meta-, and para-nitrobenzoic acids, separation can be achieved through methods that exploit differences in their physical properties. quora.comquora.com The greater solubility of meta-nitrobenzoic acid in water compared to the para-isomer allows for separation. google.com Extraction procedures based on the differential solubility of the acids and their conjugate bases are highly effective. quora.comquora.com

Chromatographic techniques are also widely used. High-performance liquid chromatography (HPLC), radial thin-layer chromatography (TLC), reversed-phase chromatography, and anion-exchange chromatography are powerful tools for separating closely related isomers of nitrobenzoic acid. quora.comquora.com

Recrystallization is a common and effective method for purifying solid compounds. For example, 3-nitrobenzoic acid can be purified by the recrystallization of its sodium salt. nih.gov In a described synthesis of para-nitrobenzoic acid, the product was isolated by cooling the reaction mixture, filtering the resulting precipitate, washing with water, and then drying to yield a product with over 99% purity. google.com

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures, offering detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In 4-Ethyl-2-nitrobenzoic acid, the spectrum is expected to show distinct signals for the ethyl group's protons and the aromatic protons. The chemical shifts are influenced by the electronic effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups. The electron-withdrawing nature of both groups deshields the aromatic protons, shifting them to a higher chemical shift (downfield).

Analysis of related structures provides a basis for predicting the spectrum of this compound. For instance, in 4-Ethylbenzoic acid, the aromatic protons appear at specific chemical shifts. chemicalbook.com Similarly, the spectra of 2-Nitrobenzoic acid and 4-Nitrobenzoic acid show how the position of the nitro group affects the aromatic proton signals. rsc.org The ethyl ester of 4-nitrobenzoic acid also provides comparative data for the ethyl group signals. researchgate.net

Based on these related compounds, the predicted ¹H NMR spectrum of this compound would feature:

A triplet for the methyl (-CH₃) protons.

A quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl protons.

Three distinct signals in the aromatic region corresponding to the protons at positions 3, 5, and 6 of the benzene (B151609) ring. The proton at position 3, being adjacent to two electron-withdrawing groups, is expected to be the most deshielded.

Table 1: Comparative ¹H NMR Data of this compound and Related Compounds Note: Data for this compound is predicted based on substituent effects observed in related structures.

| Compound | Protons | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |

| 4-Ethylbenzoic acid chemicalbook.com | -CH₃ | Triplet | 7.2 | 1.26 |

| -CH₂ | Quartet | 7.2 | 2.72 | |

| Aromatic H | Multiplet | - | 7.25-7.95 | |

| Ethyl 2-nitrobenzoate rsc.org | -CH₃ | Triplet | 7.2 | 1.36 |

| -CH₂ | Quartet | 7.2 | 4.40 | |

| Aromatic H | Multiplet | - | 7.62-7.93 | |

| Ethyl 4-nitrobenzoate (B1230335) rsc.org | -CH₃ | Triplet | 7.2 | 1.42 |

| -CH₂ | Quartet | 7.2 | 4.42 | |

| Aromatic H | Multiplet | - | 8.25-8.32 | |

| This compound (Predicted) | -CH₃ | Triplet | ~7.2 | ~1.3 |

| -CH₂ | Quartet | ~7.2 | ~2.8 | |

| Aromatic H-3 | Doublet | ~2.0 | ~8.0-8.2 | |

| Aromatic H-5 | Doublet of Doublets | ~8.0, 2.0 | ~7.6-7.8 | |

| Aromatic H-6 | Doublet | ~8.0 | ~7.4-7.6 | |

| -COOH | Singlet (broad) | - | >10 |

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum of this compound is expected to display nine distinct signals, corresponding to each unique carbon atom. The chemical shifts are significantly affected by the attached functional groups. The carboxyl carbon (-COOH) and the carbons bearing the nitro (-NO₂) and ethyl (-CH₂CH₃) groups are particularly diagnostic.

By comparing with the spectra of related compounds like 4-Nitrobenzoic acid chemicalbook.com and the ethyl ester of 4-nitrobenzoic acid spectrabase.com, the chemical shifts for the target molecule can be estimated. The electron-withdrawing effects of the nitro and carboxyl groups will influence the shifts of the aromatic carbons.

Table 2: Comparative ¹³C NMR Data of this compound and Related Compounds Note: Data for this compound is predicted based on substituent effects observed in related structures.

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| 4-Nitrobenzoic acid chemicalbook.com | -COOH | 169.1 |

| C-1 | 136.7 | |

| C-2, C-6 | 131.0 | |

| C-3, C-5 | 123.7 | |

| C-4 | 150.8 | |

| Ethyl 4-nitrobenzoate spectrabase.com | -C=O | 164.8 |

| C-1 | 135.6 | |

| C-2, C-6 | 130.8 | |

| C-3, C-5 | 123.5 | |

| C-4 | 150.6 | |

| -O-CH₂ | 61.8 | |

| -CH₃ | 14.2 | |

| This compound (Predicted) | -COOH | ~168-170 |

| C-1 | ~132-134 | |

| C-2 | ~148-150 | |

| C-3 | ~125-127 | |

| C-4 | ~145-147 | |

| C-5 | ~128-130 | |

| C-6 | ~133-135 | |

| -CH₂ | ~28-30 | |

| -CH₃ | ~14-16 |

For unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems, two-dimensional (2D) NMR techniques are employed. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.orglongdom.org For this compound, a COSY spectrum would show cross-peaks connecting the methyl and methylene protons of the ethyl group. In the aromatic region, it would reveal correlations between adjacent protons (H-5 with H-6), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) or HETCOR: This experiment correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond couplings). wikipedia.org It would be used to definitively assign the signals for C-3, C-5, C-6, and the carbons of the ethyl group by linking them to their corresponding, already-assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, not necessarily through bonds. libretexts.org A NOESY spectrum could show a cross-peak between the methylene protons of the ethyl group and the H-3 or H-5 aromatic protons, providing confirmation of the conformation and spatial arrangement of the substituents.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting NMR chemical shifts. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants of nuclei in a molecule. rsc.org

The process involves first optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). researchgate.netnih.gov Subsequently, the NMR shielding tensors are calculated for this optimized structure. By subtracting the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS) from the calculated shieldings of the molecule's nuclei, a theoretical spectrum of chemical shifts is generated. These predicted shifts can then be compared with experimental data to confirm assignments or to distinguish between possible isomers. researchgate.net This approach is particularly valuable for resolving ambiguities in complex spectra where signal overlap or complex coupling patterns occur.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

FTIR spectroscopy is an effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation. slideshare.net The spectrum of this compound is characterized by several strong, diagnostic absorption bands.

The analysis of various nitrobenzoic acid derivatives provides a clear indication of the expected frequencies. nih.govresearchgate.netresearchgate.net

Carboxylic Acid Group (-COOH): This group gives rise to a very broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding. The C=O stretching vibration appears as a strong, sharp peak typically between 1680 and 1720 cm⁻¹. docbrown.info

Nitro Group (-NO₂): This group is identified by two distinct, strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1330 and 1370 cm⁻¹. researchgate.net

Ethyl Group (-CH₂CH₃): The C-H bonds of the ethyl group will produce stretching vibrations in the 2850-3000 cm⁻¹ region.

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (Ethyl) | C-H stretch | 2850 - 2980 | Medium |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Weak |

| Nitro Group | Asymmetric N-O stretch | 1500 - 1560 | Strong |

| Nitro Group | Symmetric N-O stretch | 1330 - 1370 | Strong |

Comparison of Experimental Vibrational Spectra with Theoretical Computations

The vibrational characteristics of nitrobenzoic acid derivatives have been extensively studied by comparing experimental infrared (IR) and Raman spectra with theoretical calculations, often employing Density Functional Theory (DFT). For analogous compounds like 4-methyl-3-nitrobenzoic acid, DFT calculations using the B3LYP/6-311++G basis set have been shown to accurately predict vibrational frequencies. scirp.org After scaling, the computed frequencies typically show a root mean square error of less than 12 cm⁻¹ when compared to experimental data. scirp.org

For this compound, characteristic strong absorption bands are observed in the IR spectrum that confirm the presence of its principal functional groups. The nitro group (-NO₂) typically exhibits strong absorption bands around 1520 cm⁻¹ and 1350 cm⁻¹, while the carboxylic acid (-COOH) group shows a strong band at approximately 1700 cm⁻¹. Similar vibrational characteristics are seen in related molecules like ethyl 4-nitrobenzoate, where the C=O ester peak appears at 1712.26 cm⁻¹. scirp.org Theoretical studies on isomers such as 2-, 3-, and 4-nitrobenzoic acids have further detailed the influence of the nitro group's position on the molecule's vibrational structure. researchgate.net

Table 1: Key Experimental and Theoretical Vibrational Frequencies for Nitrobenzoic Acid Derivatives

| Functional Group | Experimental IR Frequency (cm⁻¹) | Theoretical (DFT) Frequency (cm⁻¹) | Vibrational Mode |

| Nitro (-NO₂) | ~1520 | Correlated | Asymmetric Stretch |

| Nitro (-NO₂) | ~1350 | Correlated | Symmetric Stretch |

| Carboxylic Acid (C=O) | ~1700 | Correlated | Carbonyl Stretch |

Note: The table presents generalized data for nitrobenzoic acid derivatives based on available literature. Specific values for this compound may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, high-resolution mass spectrometry (HRMS) can verify the molecular ion, and the fragmentation patterns provide structural insights.

In the mass spectrum of aromatic carboxylic acids, common fragmentation patterns include the loss of OH (M-17) and COOH (M-45). libretexts.org For nitroaromatic compounds, fragmentation often involves the loss of NO₂ (M-46) or NO (M-30). researchgate.net The presence of the ethyl group introduces additional fragmentation pathways, such as the loss of a methyl radical (M-15) or an ethyl radical (M-29). The fragmentation of ethyl benzoate (B1203000), a related ester, prominently shows a base peak corresponding to the loss of the ethoxy radical (M-45) to form a stable phenylacylium ion. pharmacy180.com Studies on various nitroaromatic compounds have shown that the position of substituents can significantly influence the fragmentation behavior, sometimes leading to ortho effects. researchgate.net

Table 2: Potential Fragmentation Peaks for this compound

| m/z | Fragment Lost | Resulting Ion |

| M-17 | •OH | [C₉H₈NO₃]⁺ |

| M-29 | •C₂H₅ | [C₇H₄NO₄]⁺ |

| M-45 | •COOH | [C₈H₈NO₂]⁺ |

| M-46 | •NO₂ | [C₉H₉O₂]⁺ |

Note: 'M' represents the molecular ion. This table is predictive, based on common fragmentation patterns of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to an excited state. tanta.edu.eg For aromatic compounds like this compound, the most common transitions are π → π* and n → π*. researchgate.netyoutube.com The presence of chromophores such as the nitro group and the benzene ring, along with the auxochromic carboxylic acid and ethyl groups, influences the wavelength and intensity of absorption.

The UV-Vis spectrum of related nitrobenzoic acid derivatives, such as 2-Methylbenzimidazolium 4-nitrobenzoate, shows significant electronic transitions that indicate optical activity. researchgate.netresearchgate.net The solvent polarity can affect the absorption maxima, with π → π* transitions often showing a red shift (to longer wavelengths) and n → π* transitions a blue shift (to shorter wavelengths) with increasing solvent polarity. tanta.edu.eg Changes in pH can also impact the UV-Vis spectrum of compounds with acidic or basic substituents due to changes in ionization that affect conjugation. tanta.edu.eg

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Numerous studies have successfully determined the crystal structures of nitrobenzoic acid derivatives and their co-crystals or salts. wits.ac.zaresearchgate.netncl.res.innih.govresearchgate.net For instance, the crystal structures of p-nitrobenzoic acid and o-nitrobenzoic acid have been elucidated, providing detailed information on bond lengths, bond angles, and molecular conformation. ncl.res.inoup.com The formation of co-crystals, where two or more neutral components exist in the same crystal structure, is a common feature of nitrobenzoic acids and is used to modify physical properties. wits.ac.za

The crystal packing of nitrobenzoic acid derivatives is governed by a variety of non-covalent interactions. Hydrogen bonding is a dominant feature, typically involving the carboxylic acid groups forming dimers or chains. acs.org For example, in the crystal structure of m-nitrobenzoic acid complexes, dimers are formed through O-H···O hydrogen bonds. acs.org

In addition to classical hydrogen bonds, weaker interactions such as C-H···O hydrogen bonds and π-π stacking play a significant role in building the supramolecular architecture. acs.orgacs.org These interactions can lead to the formation of complex two-dimensional sheets or three-dimensional networks. acs.org In co-crystals of etoricoxib (B1671761) with 4-nitrobenzoic acid, various supramolecular motifs stabilized by these interactions have been identified and their energetic contributions analyzed. nih.gov

The position of substituents on the benzoic acid ring has a profound impact on the resulting crystal structure and the potential for polymorphism (the ability of a substance to exist in more than one crystal form). The interplay between different functional groups, such as methyl, hydroxyl, chloro, and nitro groups, affects the intermolecular interactions and, consequently, the crystal packing. acs.org

Theoretical Chemistry and Computational Investigations of Nitrobenzoic Acid Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate modeling of molecular systems. For 4-Ethyl-2-nitrobenzoic acid, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict its properties. These calculations can effectively model the influence of the electron-withdrawing nitro group (-NO2) and the ethyl (-CH2CH3) substituent on the benzoic acid framework.

Optimized Geometries and Electronic Structure Analysis

The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. DFT calculations are used to find the minimum energy structure of this compound by calculating bond lengths, bond angles, and dihedral angles. The analysis of its electronic structure reveals how electrons are distributed within the molecule, which is heavily influenced by the interplay between the carboxylic acid, the electron-withdrawing nitro group, and the electron-donating ethyl group. This precise arrangement of functional groups is critical in distinguishing its chemical behavior from other positional isomers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP map would show negative potential (red/yellow regions), indicating electrophilic reactivity, concentrated around the oxygen atoms of the nitro and carboxylic acid groups. researchgate.net Conversely, positive potential (blue/green regions), associated with nucleophilic reactivity, would be located around the hydrogen atoms. researchgate.net This visualization helps in understanding where the molecule is susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. youtube.com A smaller gap suggests higher reactivity. For nitrobenzoic acid derivatives, the presence of substituent groups significantly tunes these frontier orbital energies. DFT calculations are used to compute the energies of the HOMO, LUMO, and the resulting energy gap for this compound, providing insight into its electronic transitions and reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Nitroaromatic Compound Note: This table is illustrative. Specific values for this compound require dedicated computational studies.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.125 |

| LUMO Energy | -1.157 |

| Energy Gap (ΔE) | 4.968 |

Data based on a similar compound, 2-Methylimdazolium 4-Nitrobenzoic Acid. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized Lewis-like structures. wikipedia.orgjuniperpublishers.com It examines charge transfer and delocalization effects arising from interactions between filled donor orbitals and empty acceptor orbitals. wikipedia.orgwisc.edu For this compound, NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of oxygen atoms to the antibonding orbitals of the aromatic ring. This analysis helps to rationalize the molecule's stability and the influence of its functional groups on the electronic structure. nih.govjuniperpublishers.comq-chem.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis Note: This table is illustrative of the data obtained for related nitrobenzoate compounds.

| Contact Type | Contribution (%) |

|---|---|

| O···H / H···O | 35.9 |

| H···H | 29.7 |

| C···H / H···C | 14.7 |

| C···C | 10.3 |

Data based on 2-(4-nitrophenyl)-2-oxoethyl benzoate (B1203000). nih.gov

Quantum Chemical Studies on Electronic and Optical Properties (e.g., Hyperpolarizability for NLO)

Quantum chemical calculations are essential for predicting the nonlinear optical (NLO) properties of molecules. Compounds with significant first-order hyperpolarizability (β) are of interest for applications in optoelectronics. DFT methods are widely used to calculate the hyperpolarizability of organic molecules. nih.gov The NLO response in molecules like this compound arises from the intramolecular charge transfer between electron donor (ethyl group) and acceptor (nitro group) moieties through the π-conjugated system of the benzene (B151609) ring. Theoretical calculations of parameters like dipole moment, polarizability, and first-order hyperpolarizability can predict the potential of this compound as an NLO material. nih.gov

Mechanistic Organic Chemistry and Reaction Pathways of Nitrobenzoic Acid Systems

Reaction Mechanisms Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

The catalytic reduction of nitroaromatics to their corresponding anilines is a fundamental transformation in organic synthesis. rsc.orgrsc.org This process is commonly achieved through catalytic hydrogenation, employing transition metal catalysts such as palladium, platinum, nickel, or rhodium. researchgate.netresearchgate.net The reaction involves the transfer of hydrogen to the nitro group, a process that is facilitated on the surface of the catalyst. rsc.org

The generally accepted mechanism for the hydrogenation of a nitroaromatic compound like ethyl 4-nitrobenzoate (B1230335) proceeds through a series of intermediates. researchgate.net The process can be described by two main pathways: a direct route and a condensation route.

Direct Hydrogenation Pathway: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. google.com The reduction of the hydroxylamine is often the slowest step, which can lead to its accumulation as a significant intermediate. google.com

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Condensation Pathway: This parallel pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound. google.com This intermediate is then further reduced in a stepwise manner to an azo compound, a hydrazo compound, and finally to the amine product. google.com

Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar → Ar-N=N-Ar → Ar-NH-NH-Ar → 2 Ar-NH₂

During the catalytic process, both the nitroaromatic compound and the hydrogen source (e.g., H₂) are adsorbed onto the catalyst's surface. rsc.org Electron transfer from the reducing agent, facilitated by the metal catalyst, to the nitroaromatic molecule is a key step. rsc.org Catalysts based on supported palladium have shown high selectivity for the hydrogenation of nitro groups in the presence of other functional groups. researchgate.netresearchgate.net

| Catalyst System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Widely used, high efficiency and selectivity for nitro group reduction. | researchgate.netresearchgate.net |

| Raney Nickel | Hydrogen Gas (H₂), Hydrazine Hydrate | Cost-effective but may require specific conditions to improve selectivity. | mdpi.com |

| Iron Powder | Acidic Media | Traditional method, but generates significant iron sludge waste. | rsc.orgrsc.org |

| Silver Nanoparticles (Ag/TiO₂) | NaBH₄, NH₃BH₃ | Can selectively produce amines or N-aryl hydroxylamines depending on the borane (B79455) complex used. | nih.gov |

As outlined above, the reduction of nitroaromatics proceeds via nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates. nih.govnih.gov These species are highly reactive and their fate determines the final product distribution.

The initial two-electron reduction of the nitro group leads to the formation of a nitroso intermediate. nih.gov Nitroso compounds are generally more easily reduced than the parent nitro compounds; consequently, they are often transient and difficult to isolate during the reaction. nih.govnih.gov The nitroso group is a potent electrophile and can react with nucleophiles. at.ua

The subsequent two-electron reduction of the nitroso group yields the N-aryl hydroxylamine. nih.govnih.gov Arylhydroxylamines are key intermediates that can undergo several competing reactions:

Further Reduction: They can be reduced to the corresponding amine, which is typically the desired product. nih.govtaylorfrancis.com

Condensation: As mentioned, they can condense with nitroso intermediates to form azoxy compounds, initiating the condensation pathway. google.com

Disproportionation: In some conditions, they can undergo disproportionation reactions.

Rearrangement: Acid-catalyzed rearrangement (the Bamberger rearrangement) can occur, though this is more relevant for phenylhydroxylamines without ring substituents.

The relative rates of these competing reactions are influenced by factors such as the catalyst, solvent, pH, and temperature. mdpi.com For instance, selective reduction to the hydroxylamine stage can be achieved under controlled conditions, often using specific catalysts or reducing agents at low temperatures. mdpi.comnih.gov

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a versatile functional group that primarily undergoes reactions such as esterification and decarboxylation.

Esterification of nitrobenzoic acids is most commonly achieved through the Fischer esterification method. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chegg.comstudy.comgoogle.com The reaction is an equilibrium process, and often, an excess of the alcohol is used or water is removed to drive the reaction towards the ester product. scirp.org

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. study.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. study.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated by a base (such as the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst. study.com

The presence of the electron-withdrawing nitro group on the aromatic ring increases the acidity of the carboxylic acid but has a minimal direct effect on the steps of the Fischer esterification mechanism itself, which primarily involves the carboxylic acid functionality.

| Catalyst | Reaction Type | Typical Conditions | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Fischer Esterification | Reflux in excess alcohol. | chegg.comgoogle.com |

| Hydrochloric Acid (HCl) | Fischer Esterification | Reflux in excess alcohol. | chegg.com |

| Polyfluoroalkanesulfonic acid | Esterification | Used with toluene (B28343) as an entraining agent. | prepchem.com |

| Acidic Zeolites | Heterogeneous Catalysis | Can be used with microwave or ultrasound irradiation. | scirp.org |

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For aromatic carboxylic acids, this reaction is generally difficult and requires high temperatures or specific catalysts. However, the presence of a strong electron-withdrawing group, such as a nitro group, in the ortho position can facilitate decarboxylation. researchgate.net

The decarboxylation of 2-nitrobenzoic acid can proceed through a mechanism involving the formation of a zwitterionic intermediate. The ortho-nitro group can stabilize the negative charge that develops on the aromatic ring at the position of C-C bond cleavage through a cyclic transition state. This intramolecular stabilization lowers the activation energy for the reaction compared to its meta and para isomers. Catalytic methods, for instance using copper-based systems, have been developed to promote the decarboxylation of aromatic carboxylic acids under milder conditions. researchgate.net Radical-based decarboxylation pathways have also been explored, offering an alternative route to generate aryl radicals from benzoic acids. nih.gov

Influence of Ethyl and Nitro Substituents on Aromatic Reactivity and Regioselectivity

The ethyl and nitro groups attached to the benzene (B151609) ring in 4-Ethyl-2-nitrobenzoic acid exert significant electronic effects that control the reactivity of the ring towards electrophilic aromatic substitution and determine the position of any further substitution (regioselectivity).

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. minia.edu.eglibretexts.org It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-M). minia.edu.eglibretexts.org This reduction in electron density makes the ring much less nucleophilic and therefore less reactive towards electrophiles compared to benzene. lumenlearning.com Due to its resonance effect, the nitro group withdraws electron density most significantly from the ortho and para positions. This leaves the meta position as the least deactivated site, making the nitro group a meta-director . minia.edu.eglibretexts.org

Ethyl Group (-CH₂CH₃): The ethyl group is an alkyl group and acts as an activating group. lumenlearning.com It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation. This increases the electron density of the ring, making it more reactive towards electrophiles than benzene. Alkyl groups are ortho, para-directors because they stabilize the carbocation intermediate (arenium ion) formed during electrophilic attack at these positions more effectively than at the meta position. libretexts.org

Carboxylic Acid Group (-COOH): The carboxylic acid group is also a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group. minia.edu.eg

Stereoelectronic Effects in Electrophilic Aromatic Substitution (e.g., Nitration)

The regioselectivity of electrophilic aromatic substitution (SEAr) reactions on a substituted benzene ring is governed by the stereoelectronic effects of the substituents already present. These effects, which include induction and resonance, determine the position of attack by an incoming electrophile. In the case of this compound, the aromatic ring is trisubstituted with a carboxyl group (-COOH), a nitro group (-NO₂), and an ethyl group (-CH₂CH₃). Each of these groups exerts a distinct directing influence on any subsequent electrophilic attack.

The directing effects arise from the ability of a substituent to stabilize the cationic intermediate, known as the arenium ion or sigma complex, that forms during the reaction. wikipedia.org

Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is an electron-donating group through induction. It stabilizes the positive charge in the arenium ion, particularly when the electrophile adds to the ortho or para positions relative to it. Consequently, the ethyl group is an ortho, para-director.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). youtube.comminia.edu.eg These effects destabilize the arenium ion, especially when the attack is at the ortho or para positions. The positive charge on the nitrogen atom withdraws significant electron density from the ring. youtube.com This destabilization is less pronounced for meta attack, making the nitro group a strong meta-director. minia.edu.egopenstax.org

Carboxyl Group (-COOH): Similar to the nitro group, the carboxyl group is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position. openstax.org

In this compound, these directing effects are in competition. The powerful meta-directing influence of the nitro and carboxyl groups and the ortho, para-directing influence of the ethyl group will collectively determine the position of a new substituent.

| Substituent | Type | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CH₂CH₃ (Ethyl) | Activating | Electron-donating (Inductive) | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Electron-withdrawing (Inductive & Resonance) | Meta |

| -COOH (Carboxyl) | Deactivating | Electron-withdrawing (Inductive & Resonance) | Meta |

Activation and Deactivation Effects on the Aromatic Ring

Activating Group: The ethyl group (-CH₂CH₃) is a weak activating group. By donating electron density through an inductive effect, it increases the nucleophilicity of the aromatic ring, making it more reactive than benzene itself. idc-online.com

Deactivating Groups: Both the nitro group (-NO₂) and the carboxyl group (-COOH) are strong deactivating groups. openstax.org They withdraw electron density from the aromatic ring, making it significantly less nucleophilic and therefore much less reactive towards electrophiles. openstax.orglibretexts.org The deactivating effect of a nitro group is particularly potent; for instance, the nitration of nitrobenzene (B124822) is millions of times slower than the nitration of benzene. idc-online.com

In this compound, the presence of two strong deactivating groups (-NO₂ and -COOH) overwhelmingly outweighs the effect of the single weak activating group (-CH₂CH₃). As a result, the aromatic ring of this compound is strongly deactivated, and electrophilic aromatic substitution reactions on this compound will be significantly slower and require more forcing conditions than for benzene.

| Substituent (in C₆H₅-Y) | Relative Rate (Benzene = 1) | Classification |

|---|---|---|

| -OH | 1,000 | Strongly Activating |

| -CH₃ | 25 | Activating |

| -H | 1 | Reference |

| -Cl | 0.033 | Deactivating |

| -CO₂Et | 0.0037 | Strongly Deactivating |

| -NO₂ | 6 x 10⁻⁸ | Very Strongly Deactivating |

Catalytic Reaction Mechanism Elucidation

Role of Specific Catalysts (e.g., Zeolites, Palladium, Copper) in Transformations

Catalysts play a pivotal role in directing the transformations of nitrobenzoic acids and related compounds, offering pathways to a variety of valuable products.

Zeolites: Zeolites are crystalline aluminosilicates with well-defined microporous structures, which can act as solid acid catalysts. rsc.org Their catalytic activity is often attributed to Brønsted acid sites (BAS) within their pores, which can protonate reactants and facilitate reactions. nih.gov The confined environment of zeolite channels can stabilize transition states, leading to higher catalytic rates compared to non-porous catalysts. nih.govnih.gov In transformations related to nitroaromatics, zeolites have been used in reactions such as the Cannizzaro reaction of p-nitrobenzaldehyde, which undergoes self-oxidation and reduction to yield p-nitrobenzoic acid and p-nitrobenzyl alcohol. jocpr.com The shape selectivity and surface properties of zeolites make them useful catalysts in various organic transformations. researchgate.net

Palladium: Palladium complexes are among the most versatile catalysts in modern organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. libretexts.org The general catalytic cycle for many palladium-catalyzed reactions, such as the Suzuki or Stille couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a brominated derivative of this compound), inserting into the carbon-halogen bond to form a Pd(II) species.

Transmetalation: A second coupling partner, typically an organoboron (Suzuki) or organotin (Stille) compound, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Copper: Copper-based catalysts are abundant, inexpensive, and effective for a range of transformations. Copper nanoparticles have demonstrated catalytic activity in the oxidation of 4-nitrobenzaldehyde (B150856) to 4-nitrobenzoic acid. researchgate.net Copper catalysts are also employed in C-N bond-forming reactions, such as the amination of bromobenzoic acids to produce N-aryl or N-alkyl anthranilic acid derivatives. organic-chemistry.org Furthermore, copper catalysis is effective for the C-alkylation of nitroalkanes, proceeding through a thermal redox mechanism involving single electron transfer (SET) to generate radical intermediates. organic-chemistry.org

Catalyst Reuse and Regeneration in Sustainable Synthetic Processes

A key principle of green chemistry is the development of sustainable processes, where the ability to recover and reuse catalysts is of paramount importance. Heterogeneous catalysts, such as zeolites and metal nanoparticles, are particularly advantageous in this regard as they can often be separated from the reaction mixture by simple filtration.

For instance, in the synthesis of benzodiazepine (B76468) derivatives, p-nitrobenzoic acid itself has been employed as a versatile and recoverable Brønsted acid organocatalyst. scielo.brresearchgate.net After the reaction, the catalyst can be easily recovered from the filtrate and reused in subsequent batches with minimal loss of activity. scielo.brresearchgate.net Similarly, zinc montmorillonite, another solid acid catalyst used for benzodiazepine synthesis, has been shown to be reusable. researchgate.net In the synthesis of benzimidazoles using nanomaterial catalysts, an Al₂O₃/CuI/PANI nanocomposite was recovered and reused for five cycles without a significant loss of its catalytic activity. nih.gov The ability to regenerate and reuse these catalysts reduces waste, lowers costs, and minimizes the environmental impact of chemical manufacturing.

Mechanistic Studies of Derivative Formation (e.g., Azetidinone, Benzimidazole (B57391) Synthesis)

Azetidinone Synthesis

Azetidinones, also known as β-lactams, are four-membered cyclic amides that form the core structure of many important antibiotics. derpharmachemica.comglobalresearchonline.net A primary route for their synthesis is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. mdpi.com

The mechanism is generally accepted to be a two-step process:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the imine nitrogen on the central sp-hybridized carbon of the ketene. This step forms a zwitterionic intermediate. mdpi.com

Electrocyclization: The zwitterionic intermediate then undergoes a conrotatory four-electron electrocyclization. This ring-closing step, which can also be viewed as an intramolecular Mannich-type reaction, forms the four-membered azetidinone ring. mdpi.com

To synthesize an azetidinone derivative from this compound, the nitrobenzoic acid would first need to be converted into a suitable imine precursor. This could involve reduction of the nitro group to an amine, followed by condensation with an aldehyde or ketone.

Benzimidazole Synthesis

Benzimidazoles are bicyclic heterocyclic compounds with a wide range of pharmaceutical applications. nih.gov The Phillips-Ladenburg synthesis is a classical and versatile method for their preparation, involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. semanticscholar.org

When starting from a 2-nitroaniline (B44862) derivative, the mechanism involves two main stages:

Nitro Group Reduction: The first step is the reduction of the nitro group to an amine, forming the required o-phenylenediamine intermediate. This reduction can be achieved using various reagents, such as iron powder in formic acid or tin in hydrochloric acid. semanticscholar.orgorganic-chemistry.org

Condensation and Cyclization: The resulting o-phenylenediamine then reacts with a carboxylic acid (or its derivative). The mechanism proceeds via nucleophilic attack of one amino group on the carbonyl carbon of the acid, followed by dehydration to form an amide intermediate. Subsequent intramolecular nucleophilic attack by the second amino group onto the amide carbonyl, followed by another dehydration step, leads to the formation of the imidazole (B134444) ring, yielding the final benzimidazole product. youtube.com

For this compound to be a precursor in this synthesis, it would likely be converted first to a 2-nitroaniline derivative (e.g., via a Curtius or similar rearrangement of an acyl azide) which could then be reduced and cyclized. organic-chemistry.org

Advanced Applications in Chemical Synthesis and Intermediate Chemistry

Role of 4-Ethyl-2-nitrobenzoic Acid and its Derivatives as Synthetic Intermediates

The utility of this compound and its chemical relatives in organic synthesis is rooted in their capacity to serve as foundational scaffolds for more complex molecules. The specific arrangement of the ethyl, nitro, and carboxylic acid groups allows for regioselective reactions, enabling chemists to build intricate structures with a high degree of control. The transformation of the nitro group is particularly significant, as its reduction to an amine is a gateway to a wide array of subsequent chemical modifications essential for producing valuable end-products.

Precursors for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry. Nitrobenzoic acid derivatives are key precursors in the synthesis of many such structures.

Benzimidazoles: The benzimidazole (B57391) skeleton is a core component of numerous pharmaceutical agents. The synthesis of these heterocycles often proceeds through the reductive cyclization of ortho-substituted nitroaromatics. For instance, substituted 2-nitroanilines can be converted into benzimidazoles through a one-pot reaction involving the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its equivalent and subsequent cyclization. Similarly, derivatives like 2,3-diamino-5-nitrobenzoic acid are used to create substituted benzimidazoles, highlighting the pathway where a nitro-substituted benzoic acid is first converted into the necessary ortho-diamine intermediate before cyclization.

Azetidinones: The azetidin-2-one ring is the central feature of β-lactam antibiotics, one of the most important classes of antibacterial agents. Ethyl 4-nitrobenzoate (B1230335), an ester derivative of 4-nitrobenzoic acid, serves as a starting material for novel azetidinones. The synthetic pathway involves hydrazinolysis of the ester to form a hydrazide. This intermediate is then condensed with various aromatic aldehydes to produce Schiff bases. The final step is a cyclization reaction with chloroacetyl chloride and a base, which forms the four-membered azetidinone ring. This multi-step synthesis demonstrates the utility of a nitrobenzoate derivative as a reliable precursor to complex heterocyclic structures.

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | Ethyl 4-nitrobenzoate, Hydrazine Hydrate | Hydrazinolysis | 4-Nitrobenzohydrazide |

| 2 | 4-Nitrobenzohydrazide, Aromatic Aldehyde | Condensation | Schiff Base (Hydrazone) |

| 3 | Schiff Base, Chloroacetyl Chloride, Triethylamine | Cycloaddition | Substituted Azetidin-2-one |

Building Blocks for Complex Organic Molecules

The presence of multiple, distinct functional groups makes nitrobenzoic acids powerful building blocks for constructing elaborate organic molecules. Halogenated derivatives, such as dichloro-nitrobenzoates, are particularly useful due to the additional reactive sites provided by the chloro-substituents. These sites allow for nucleophilic substitution reactions, expanding the synthetic possibilities.

Nitro compounds in general are considered ideal intermediates for several reasons nih.gov. The nitro group can be used to direct other substituents to specific positions on the aromatic ring and can then be transformed into a variety of other functional groups. This versatility is crucial in multi-step syntheses where precise control over the molecular architecture is required. For example, p-nitrobenzoic acid has been utilized in the synthesis of ligands for HIV protease inhibitors, showcasing its role in creating complex, biologically active molecules.

Pharmaceutical Intermediate Synthesis

The transition from a simple building block to a key pharmaceutical intermediate is a common trajectory for nitrobenzoic acid derivatives. Their structural features are often incorporated into the final active pharmaceutical ingredient (API) or are essential for the synthesis of drug analogs for research purposes.

Precursors for Active Pharmaceutical Ingredients (APIs) and Drug Analogs

A primary application of nitrobenzoic acids in the pharmaceutical industry is as precursors to aminobenzoic acids via nitro group reduction. The resulting amino compounds are central to the synthesis of a wide range of APIs.

Local Anesthetics: Ethyl 4-aminobenzoate, known as benzocaine (B179285), is a topical anesthetic. It is synthesized from its precursor, ethyl 4-nitrobenzoate, through a straightforward reduction of the nitro group. Similarly, 4-aminobenzoic acid (PABA), derived from 4-nitrobenzoic acid, is a key intermediate in the synthesis of procaine (Novocain).

UV Filters: In a related application, esters of nitrobenzoic acid serve as intermediates in the production of UV filtering agents used in sunscreens. For instance, 2-Ethylhexyl 4-nitrobenzoate is an intermediate in the synthesis of Ethylhexyl Triazone, a widely used UV filter chemicalbook.com. The synthesis involves the reduction of the nitrobenzoate to the corresponding aminobenzoate, which is then further elaborated.

Structure-Activity Relationship (SAR) Studies for Medicinal Chemistry Design

Structure-Activity Relationship (SAR) studies are fundamental to modern drug design, aiming to understand how the chemical structure of a compound influences its biological activity. In this context, the substituents on a benzoic acid core play a critical role in defining the molecule's properties and its interaction with biological targets.

The design of new therapeutic agents often involves synthesizing a library of related compounds (analogs) to probe the effects of different functional groups. For a molecule like this compound, medicinal chemists would systematically vary the substituents to optimize activity. The key structural features for SAR studies would include:

Electronic Effects: The strongly electron-withdrawing nitro group significantly impacts the electron distribution in the aromatic ring and the pKa of the carboxylic acid. Replacing it with electron-donating groups or groups with different electronic properties would modulate the molecule's ability to participate in hydrogen bonding or electrostatic interactions with a receptor.

Lipophilicity: The ethyl group contributes to the molecule's lipophilicity (its "oil-loving" character), which affects its ability to cross cell membranes and bind to hydrophobic pockets in proteins. Modifying the length or branching of this alkyl chain would be a standard strategy in an SAR study.

Steric Factors: The relative positions of the substituents (ortho, meta, para) create a specific three-dimensional shape. The placement of the ethyl group at position 4 and the nitro group at position 2 in this compound creates a distinct steric profile that will influence how it fits into a binding site.

By analyzing how these structural changes affect biological activity, researchers can develop a predictive model to design more potent and selective drug candidates.

Agrochemical Intermediate Synthesis

The versatility of nitroaromatic compounds extends to the agrochemical industry, where they serve as starting materials for a variety of pesticides, including herbicides, insecticides, and fungicides nih.gov. The synthesis of these agrochemicals often leverages the same chemical principles used in pharmaceutical synthesis, namely the functionalization of the aromatic ring and the transformation of the nitro group.

Substituted nitrobenzenes are used to create a diverse collection of indoles, which are important bioactive components in many agrochemicals nih.gov. Furthermore, the strategic use of precursors like 2-hydroxy-4-nitrobenzoic acid allows for the efficient production of intermediates for agrochemicals nbinno.com. While specific, direct applications of this compound in publicly documented agrochemical synthesis pathways are not prevalent, its structural motifs are representative of the class of nitroaromatic building blocks that are fundamental to the industry. The presence of the carboxylic acid allows for the formation of esters and amides, common linkages in active agrochemical ingredients, while the nitro group provides a handle for introducing nitrogen-containing functionalities crucial for biological activity.

| Compound Name | Role/Mention |

|---|---|

| This compound | Main subject, synthetic intermediate |

| 4-Fluoro-3-nitrobenzoic acid | Example precursor for heterocycles |

| Ethyl 4-Nitrobenzoate | Precursor for Azetidinones and local anesthetics |

| Dichloro-nitrobenzoates | Example of complex building blocks |

| 2,3-diamino-5-nitrobenzoic acid | Intermediate for substituted benzimidazoles |

| 4-Nitrobenzohydrazide | Intermediate in azetidinone synthesis |

| Chloroacetyl chloride | Reagent in azetidinone synthesis |

| Triethylamine | Base in azetidinone synthesis |

| p-Nitrobenzoic acid | Precursor in synthesis of HIV protease inhibitor ligands |

| Ethyl 4-aminobenzoate (Benzocaine) | API synthesized from Ethyl 4-nitrobenzoate |

| 4-Aminobenzoic acid (PABA) | Intermediate for Procaine |

| Procaine (Novocain) | API synthesized from PABA |

| 2-Ethylhexyl 4-nitrobenzoate | Intermediate for UV filter |

| Ethylhexyl Triazone | API (UV filter) |

| 2-hydroxy-4-nitrobenzoic acid | Precursor for agrochemical intermediates |

Fine Chemical and Specialty Chemical Manufacturing Utilizing Nitrobenzoic Acid Scaffolds

The strategic placement of the ethyl and nitro groups on the benzoic acid ring in this compound, as with other substituted benzoic acid derivatives, dictates the molecule's electronic and steric properties. This, in turn, influences its reactivity and potential applications in the synthesis of high-value chemicals.

One of the most valuable transformations of nitroaromatic compounds is the reduction of the nitro group to an amino group (-NH2). This conversion is a fundamental step in the production of many pharmaceuticals and dyestuffs. For instance, the related compound, ethyl 4-nitrobenzoate, serves as a key intermediate in the synthesis of local anesthetics like procaine and benzocaine, where the reduction of the nitro group is a critical step. guidechem.com While specific industrial applications for this compound are not as widely documented as its isomers, its structural similarity suggests its potential as a precursor for a range of specialty chemicals.

The carboxylic acid function provides another reactive site for elaboration. It can be readily converted into esters, amides, and other acid derivatives, further expanding the range of possible synthetic targets. This versatility allows chemists to incorporate the nitrobenzoic acid scaffold into larger, more complex molecular frameworks.

Research into the applications of various nitrobenzoic acid derivatives continues to uncover new synthetic methodologies and potential uses in materials science and other fields. For example, patents have described the use of substantially pure 2- or 4-nitrobenzoic acids as valuable intermediates for manufacturing pharmaceuticals and dyestuffs. google.com

Below is a table summarizing the key reactive sites of this compound and their potential transformations in the synthesis of fine and specialty chemicals.

| Functional Group | Position | Potential Transformations | Potential Product Classes |

| Nitro (-NO₂) | 2 | Reduction to an amino group (-NH₂) | Anilines, anilides, azo compounds, heterocyclic compounds |

| Carboxylic Acid (-COOH) | 1 | Esterification, Amidation, Acid chloride formation | Esters, Amides, Acyl halides |

| Aromatic Ring | - | Electrophilic substitution (influenced by existing groups) | Further functionalized benzoic acid derivatives |

While detailed research findings on the specific applications of this compound remain less prevalent in publicly accessible literature compared to its isomers, its chemical nature firmly establishes it as a valuable scaffold for the synthesis of a wide array of fine and specialty chemicals. The principles governing the reactivity of nitrobenzoic acids provide a strong foundation for its potential use in developing novel compounds with diverse applications.

Material Science and Advanced Functional Materials Based on Nitrobenzoic Acid Systems

Design and Synthesis of Organic Crystals with Nitrobenzoic Acid Moieties

The synthesis of organic single crystals from nitrobenzoic acid derivatives is a key area of research, primarily driven by their potential applications in photonics and electronics. The molecular structure of these compounds, featuring electron-donating and electron-accepting groups, is conducive to creating materials with significant functional properties.

Organic materials with non-linear optical (NLO) properties are essential for applications in laser technology, optical computing, and telecommunications. Nitrobenzoic acid derivatives are prominent candidates for NLO materials. The presence of a π-electron delocalized phenyl ring connected to a nitro group can lead to significant NLO effects. ias.ac.in

Studies on 4-Nitrobenzoic acid (4-NBA) single crystals, a compound structurally similar to 4-Ethyl-2-nitrobenzoic acid, have demonstrated considerable third-order NLO susceptibility (χ(3)). ias.ac.inias.ac.inresearchgate.net The Z-scan technique has been employed to measure the non-linear refraction (n2) and non-linear absorption (β) coefficients of 4-NBA, revealing effects like reverse saturable absorption and self-defocusing of laser beams. ias.ac.inresearchgate.net For instance, 4-NBA crystals exhibit an optical absorption at 263 nm and have a wide transparency window in the visible light spectrum. ias.ac.inias.ac.in The charge transfer mechanism, explained by HOMO and LUMO illustrations, is a key factor contributing to these optical properties. ias.ac.inresearchgate.net

While direct NLO studies on this compound are not extensively documented in the available literature, its molecular architecture suggests it would be a promising candidate for such investigations. The addition of an ethyl group at the 4-position could further modify the electronic distribution and crystal packing, potentially tuning the NLO response. Other related compounds, such as 2-methyl imidazolium-4-nitrobenzoate, have also been synthesized and characterized, indicating that the imidazole (B134444) derivatives possess NLO behavior. researchgate.net

Table 1: NLO Properties of 4-Nitrobenzoic Acid (4-NBA) Single Crystals

| Property | Value | Reference |

|---|---|---|

| Optical Absorption | 263 nm | ias.ac.inias.ac.in |

| Refractive Index (at 650 nm) | 1.22 | ias.ac.in |

| Non-linear Refraction (n2) | 8.705 × 10⁻¹⁰ (cm²/W) | researchgate.net |

| Non-linear Absorption (β) | 0.0495 × 10⁻⁴ (cm/W) | researchgate.net |

This interactive table is based on data for 4-Nitrobenzoic acid, a related compound.

The functional properties of molecular crystals are intrinsically linked to their crystal structure. For nitrobenzoic acids, factors such as molecular conformation, intermolecular hydrogen bonding, and π-π stacking interactions dictate the macroscopic properties of the crystal. 4-Nitrobenzoic acid, for example, crystallizes in the monoclinic system and is biaxial, a property that influences its birefringence. ias.ac.in

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to constructing complex and functional chemical systems. thno.org Nitrobenzoic acids are excellent building blocks for supramolecular assembly due to their ability to form robust hydrogen bonds via the carboxylic acid group and participate in other interactions like C-H···O bonds and π-π stacking. acs.orglibretexts.org

Research on m-Nitrobenzoic acid has shown that it can form two-dimensional sheet-like networks through a combination of O-H···O and C-H···O hydrogen bonds. acs.org In these structures, the carboxylic acid groups form typical centrosymmetric dimers, which are then connected into an infinite network by the weaker C-H···O interactions. acs.org This type of self-assembly can be influenced by the presence of guest molecules. For instance, the complexation of m-Nitrobenzoic acid with 2,6-dimethylnaphthalene (B47086) induces the formation of a hexagonal, chicken-wire-like network that is not observed in the uncomplexed crystal. acs.org

This host-guest chemistry is central to creating systems for molecular recognition, catalysis, and drug delivery. thno.orgnih.gov The cavity of macrocyclic hosts like cyclodextrins can encapsulate guest molecules, including nitrobenzoic acid derivatives, leading to changes in solubility and reactivity. thno.orgacs.org The functional groups of this compound—the carboxylic acid for hydrogen bonding, the aromatic ring for π-stacking, and the nitro group as a potential hydrogen bond acceptor—make it a versatile component for designing novel supramolecular architectures and host-guest complexes.

Corrosion Inhibition Studies Utilizing Nitrobenzoate Salts

The application of corrosion inhibitors is a critical and economical method for protecting metals from degradation. mdpi.com Organic compounds, particularly those containing heteroatoms (like nitrogen and oxygen) and aromatic rings, are effective due to their ability to adsorb onto the metal surface and form a protective film. Nitrobenzoate salts have emerged as promising candidates in this field.

A comprehensive study on ethylethanolammonium 4-nitrobenzoate (B1230335) (EEA4NB) has demonstrated its high efficiency in protecting carbon steel in a saline solution. mdpi.com This salt of 4-nitrobenzoic acid achieved an inhibition efficiency of up to 96% at a concentration of 5 × 10⁻³ M. mdpi.com Similarly, 3-nitrobenzoic acid has been shown to effectively inhibit the corrosion of mild steel in an acidic medium. researchgate.net These findings strongly suggest that salts derived from this compound could exhibit comparable or even enhanced corrosion inhibition properties.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are vital for understanding the mechanisms of corrosion inhibition. Potentiodynamic polarization curves for steel in the presence of EEA4NB indicated that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions. mdpi.com

EIS studies further elucidate the inhibitor's action at the metal-solution interface. The results for EEA4NB showed that as the inhibitor concentration increased, the charge transfer resistance (Rct) increased significantly, while the double-layer capacitance (Cdl) decreased. mdpi.com This indicates the formation of a protective film on the steel surface that hinders the charge transfer process associated with corrosion. The adsorption of the inhibitor molecules displaces water molecules and other corrosive species from the surface.